
2-Amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound that features a pyrazole ring, an amino group, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine hydrate with an appropriate diketone or β-keto ester under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using an alkyl halide in the presence of a base such as potassium carbonate.
Amino acid formation: The alkylated pyrazole is then reacted with a suitable amino acid precursor, such as a protected amino acid ester, under conditions that allow for the formation of the desired butanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a pyrazoline derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyrazole ring and amino acid moiety can interact with various biological molecules, leading to changes in their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid: Lacks the methyl group on the pyrazole ring.
2-Amino-2-methyl-4-(4-chloro-1H-pyrazol-1-yl)butanoic acid: Contains a chloro substituent instead of a methyl group on the pyrazole ring.
2-Amino-2-methyl-4-(4-phenyl-1H-pyrazol-1-yl)butanoic acid: Contains a phenyl group instead of a methyl group on the pyrazole ring.
Uniqueness
The presence of the 4-methyl group on the pyrazole ring in 2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid can influence its chemical reactivity and biological activity, making it distinct from other similar compounds
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
2-amino-2-methyl-4-(4-methylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-7-5-11-12(6-7)4-3-9(2,10)8(13)14/h5-6H,3-4,10H2,1-2H3,(H,13,14) |
Clave InChI |
VQJNCQCXLHEZHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1)CCC(C)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


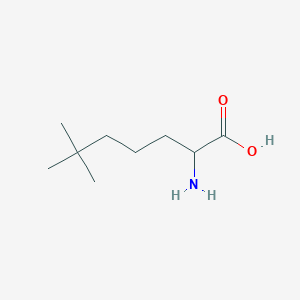
![N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N'-(2-phenoxy-1-phenylethyl)ethanediamide](/img/structure/B15313833.png)
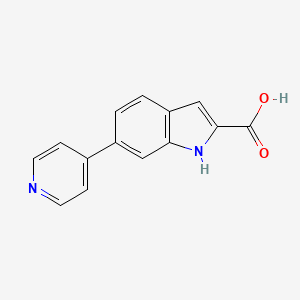
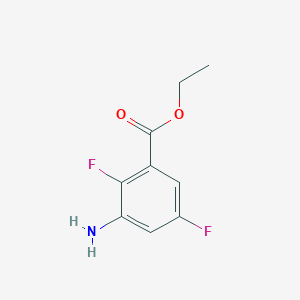

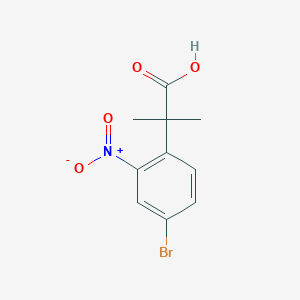
![N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride](/img/structure/B15313857.png)
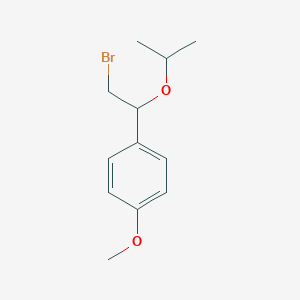
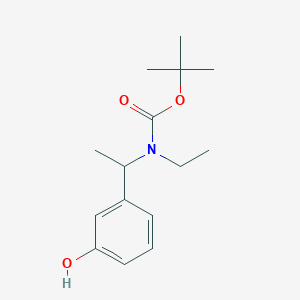
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norvalyl-N-methylglycine](/img/structure/B15313890.png)
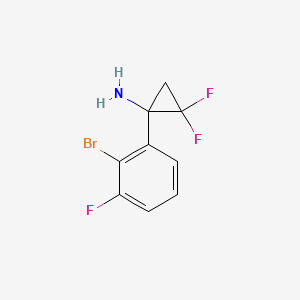
![4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride](/img/structure/B15313906.png)


